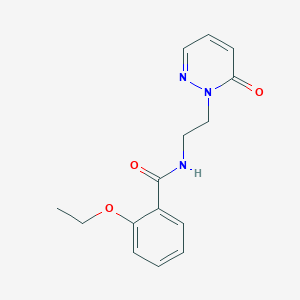

2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone scaffold. Its structure comprises a 2-ethoxy-substituted benzamide moiety linked via an ethyl chain to a 6-oxopyridazine ring. This compound is of interest due to its structural similarity to pharmacologically active molecules targeting enzymes such as histone deacetylases (HDACs) or parasitic pathways .

Properties

IUPAC Name |

2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-21-13-7-4-3-6-12(13)15(20)16-10-11-18-14(19)8-5-9-17-18/h3-9H,2,10-11H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQZHQFDQLGGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, while also providing data tables to summarize findings.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.319 g/mol

- Purity : Typically 95% in research applications.

Biological Activity Overview

The compound has been investigated for various biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in the signaling pathways of B cells and is implicated in autoimmune diseases and cancers. The following sections detail its specific activities and mechanisms.

- Bruton's Tyrosine Kinase Inhibition :

- Antiproliferative Effects :

Study 1: Inhibition of Btk

A study demonstrated that compounds structurally related to this compound effectively inhibited Btk. The IC50 values were measured, indicating a strong inhibitory potency suitable for therapeutic applications in autoimmune disorders.

Study 2: Antiproliferative Activity

In another investigation, a series of pyridazinone derivatives were synthesized and tested for their antiproliferative effects using the MTT assay on HeLa (cervical cancer) and HCT-116 (colorectal cancer) cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide and analogous benzamide derivatives:

Key Structural and Functional Insights :

Pyridazinone vs. Thiazole/Nitroheterocycles: The pyridazinone ring in this compound and (S)-17b is critical for HDAC interaction, whereas nitazoxanide’s nitrothiazole moiety targets parasitic enzymes like pyruvate ferredoxin oxidoreductase . The ethoxy group in the target compound may enhance metabolic stability compared to the acetyloxy group in nitazoxanide, which is rapidly hydrolyzed to tizoxanide .

Substituent Effects on Bioactivity: (S)-17b’s fluorophenyl and dimethylaminomethyl groups confer selectivity for class I HDAC isoforms and improve antitumor efficacy in xenograft models . Nitazoxanide’s nitro group is essential for antiparasitic redox cycling, a mechanism absent in pyridazinone-based compounds .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution (e.g., benzyl bromide derivatives reacting with pyridazinone intermediates in DMF/K2CO3) . In contrast, nitazoxanide is synthesized via esterification of salicylic acid derivatives with nitro-thiazole amines .

Research Findings and Data

Anticancer Activity :

- (S)-17b, a pyridazinone-benzamide analog, demonstrated potent HDAC inhibition (IC50 < 10 nM) and induced G1 cell cycle arrest in SKM-1 cells. Oral administration reduced tumor volume by 70% in murine models .

Antiparasitic Activity :

- Nitazoxanide’s benzamide-thiazole hybrid structure achieved 90% efficacy against Cryptosporidium parvum in clinical trials, unlike pyridazinone derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with dicarbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile as solvents).

- Step 2 : Introduction of the ethoxybenzamide group via nucleophilic substitution or amide coupling, often requiring catalysts like triethylamine and temperature control (60–80°C).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural confirmation using NMR and mass spectrometry .

Key Considerations : Solvent choice (e.g., DMSO for polar intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .

Q. What analytical techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- Mass Spectrometry (HRMS) : To verify molecular weight (expected m/z ~274.32) and fragmentation patterns.

- X-ray Crystallography : For resolving conformational details of the pyridazinone ring and benzamide linkage .

Q. How should researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize enzymes/receptors associated with benzamide derivatives (e.g., HDACs, kinases) using computational docking (AutoDock, Schrödinger) to predict binding affinities .

- Assay Types :

- Controls : Include known inhibitors (e.g., SAHA for HDACs) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s bioactivity across different studies?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.

- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., human vs. murine) to explain species-specific discrepancies .

- Target Profiling : Use proteomics (e.g., affinity pulldown with biotinylated analogs) to confirm off-target interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Functional Group Modifications :

- Replace the ethoxy group with methoxy or halogens to study electronic effects.

- Vary the pyridazinone substituents (e.g., 4-methoxyphenyl vs. thiophene) to assess steric impacts .

- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate substituent properties with HDAC inhibition .

Q. How can computational methods predict the compound’s interaction with biological targets?

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?

Q. How can researchers address stability issues during in vitro assays?

- Lyophilization : Store the compound as a lyophilized powder at -20°C and reconstitute in DMSO immediately before use.

- pH Optimization : Conduct assays in buffered solutions (pH 7.4) to minimize hydrolysis of the amide bond .

Q. What methodologies are used to study the compound’s metabolic pathways?

Q. How should researchers design in vivo studies to validate therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.